(1-Cyclohexylcyclohexyl)methanamine hydrochloride
Description
(1-Cyclohexylcyclohexyl)methanamine hydrochloride is an organic compound with the chemical formula C₁₃H₂₆ClN. It is a hydrochloride salt of (1-Cyclohexylcyclohexyl)methanamine, which is a secondary amine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
(1-cyclohexylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12;/h12H,1-11,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFOGMNAHNFCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with cyclohexanone to form (1-Cyclohexylcyclohexyl)methanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (1-Cyclohexylcyclohexyl)methanamine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (1-Cyclohexylcyclohexyl)methanamine hydrochloride may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by reductive amination and salt formation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexylcyclohexanone or nitro derivatives.
Reduction: Formation of cyclohexylcyclohexylamine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1-Cyclohexylcyclohexyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-Cyclohexylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar structural features but different reactivity.
Cyclohexylmethylamine: Another related compound with a different substitution pattern on the cyclohexane ring.
Uniqueness
(1-Cyclohexylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual cyclohexyl groups provide steric hindrance, influencing its reactivity and interactions with other molecules.
Biological Activity
(1-Cyclohexylcyclohexyl)methanamine hydrochloride, a compound with significant biochemical potential, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
(1-Cyclohexylcyclohexyl)methanamine hydrochloride is characterized by its dual cyclohexyl groups attached to a methanamine backbone. This unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H23ClN |
| Molecular Weight | 233.78 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
The biological activity of (1-Cyclohexylcyclohexyl)methanamine hydrochloride is primarily attributed to its ability to interact with various biological targets. The amine group allows for the formation of hydrogen bonds and ionic interactions with proteins, enzymes, and nucleic acids.
- Enzyme Interaction : The compound has been shown to enhance the activity of certain enzymes involved in metabolic pathways, likely through stabilization of enzyme-substrate complexes.
- Cell Signaling : It influences cell signaling pathways, particularly those related to apoptosis and cell proliferation. For example, it can activate the p53 pathway, which is crucial for tumor suppression.
Antimicrobial Properties
Research indicates that (1-Cyclohexylcyclohexyl)methanamine hydrochloride exhibits antimicrobial and antifungal properties. It has been tested against various pathogens, showing significant inhibitory effects.
- Case Study : In a study involving Staphylococcus aureus and Candida albicans, the compound demonstrated minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in cancer cell lines. The results indicate that it can induce apoptosis in specific cancer types.
- Research Findings : A study reported that treatment with (1-Cyclohexylcyclohexyl)methanamine hydrochloride led to increased expression of pro-apoptotic genes in breast cancer cells, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1-Cyclohexylcyclohexyl)methanamine hydrochloride, it is useful to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Cyclohexylamine | Primary amine | Moderate antimicrobial |
| Cyclohexylmethylamine | Secondary amine | Weak cytotoxicity |
| (1-Cyclohexylcyclohexyl)methanamine hydrochloride | Tertiary amine | Strong antimicrobial and cytotoxic effects |
Research Applications
The compound's unique properties make it a valuable candidate for further research in various applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
